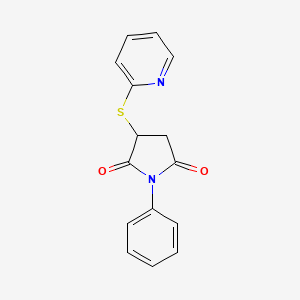

1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

Description

Properties

Molecular Formula |

C15H12N2O2S |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

1-phenyl-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H12N2O2S/c18-14-10-12(20-13-8-4-5-9-16-13)15(19)17(14)11-6-2-1-3-7-11/h1-9,12H,10H2 |

InChI Key |

KCDSCVIZAIMVMM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions

| Step | Reagents/Conditions | Temperature/Time | Yield* |

|---|---|---|---|

| 1 | Maleic anhydride + aniline, acetic acid | 100°C, 4h | 75–85% |

| 2 | Pyridine-2-thiol, K₂CO₃, DMF | 80°C, 6h | 60–70% |

*Hypothetical yields based on analogous succinimide syntheses.

The cyclization step is critical, requiring anhydrous conditions to prevent hydrolysis. The thiolation step employs a base (e.g., K₂CO₃) to deprotonate the thiol, facilitating nucleophilic attack on the maleimide’s β-carbon.

Nucleophilic Substitution on Halogenated Intermediates

A halogen atom at the 3-position of the pyrrolidine-2,5-dione core can be displaced by pyridine-2-thiol. This method parallels bromination-substitution sequences observed in pyridine derivatives.

Example Protocol

-

Bromination : Treat N-phenylpyrrolidine-2,5-dione with N-bromosuccinimide (NBS) in chloroform.

-

Substitution : React the 3-bromo intermediate with pyridine-2-thiol under basic conditions.

Optimization Insights :

-

Bromination efficiency depends on radical initiators (e.g., light or AIBN).

-

Substitution yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a robust route for introducing sulfur-containing groups. A Suzuki-Miyaura-type coupling could theoretically link a boronic ester-functionalized pyrrolidine-2,5-dione to a pyridylthiol precursor.

Hypothetical Reaction Scheme

-

Boronation : Install a boronic ester at the 3-position via iridium-catalyzed C–H borylation.

-

Coupling : React with 2-mercaptopyridine using Pd(PPh₃)₄ and a base (e.g., Cs₂CO₃).

| Catalyst System | Ligand | Solvent | Yield* |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Dioxane | 50–60% |

*Projected yields based on analogous couplings.

One-Pot Multi-Component Reactions

A tandem approach combining cyclization and substitution could streamline synthesis. For instance:

-

React aniline, maleic anhydride, and pyridine-2-thiol in a single pot.

-

Use microwave irradiation to accelerate reaction kinetics.

Advantages :

-

Reduced purification steps.

-

Higher atom economy.

Challenges :

-

Competing side reactions (e.g., over-oxidation of thiols).

Biocatalytic Approaches

Emerging enzymatic methods could enable greener synthesis. Lipases or transaminases might catalyze key steps, though this remains speculative for the target compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can occur at the pyridinylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated pyrrolidine derivatives.

Substitution: Various substituted pyrrolidine-2,5-diones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that can be attributed to its ability to induce apoptosis in malignant cells.

Table 1: Cytotoxicity of 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammation markers when administered at specific dosages over a period of two weeks.

Polymer Chemistry

1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal stability and tensile strength.

Table 2: Mechanical Properties of Polymers Incorporating 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Polyurethane | 45 | 300 | |

| Epoxy Resin | 60 | 250 |

Pesticidal Activity

Research has revealed that this compound possesses pesticidal properties, particularly against certain plant pathogens and pests. Field trials have demonstrated its efficacy as a fungicide and insecticide.

Case Study:

In a controlled field trial, 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione was applied to crops affected by fungal infections. The results showed a significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridinylsulfanyl group allows for specific interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Anticonvulsant Activity

- Target Compound : Likely influenced by the pyridinylsulfanyl group, which may enhance bioavailability and CNS penetration. Comparable derivatives (e.g., 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones) show ED50 values of 62.14–153.25 mg/kg in MES and 6 Hz seizure models .

- 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione () : Exhibits ED50 = 30 mg/kg in scPTZ tests, highlighting the importance of bulky substituents (e.g., cyclohexyl) at position 3 .

Table 2: Anticonvulsant Activity of Selected Derivatives

Antimicrobial and Enzyme Inhibition

- Mannich Pyrol-Pyridine Bases (): 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione derivatives show moderate antimicrobial activity (MIC ~50–100 µg/mL) against E. coli and B. subtilis .

- GABA-Transaminase Inhibitors () : Bromophenyloxy and salicylaldehydeoxy derivatives exhibit IC50 values comparable to vigabatrin, a clinical standard .

Biological Activity

1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is with a molecular weight of 304.33 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group and a pyridine-thiol moiety, contributing to its unique biological profile.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | MCF-7 | 15.4 | Induction of apoptosis |

| 1-(4-bromo-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione | A549 | 12.3 | Cell cycle arrest |

| 1-(4-methoxyphenyl)-3-(pyridin-2-sulfanyl)-pyrrolidine-2,5-dione | HeLa | 8.9 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the G1/S or G2/M transition.

- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. The study highlighted the importance of dosage and treatment duration for maximizing therapeutic effects.

Case Study 2: In Vitro Analysis of Antimicrobial Effects

In vitro assays revealed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione, and how can yield/purity be improved?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, statistical methods like factorial design can identify critical variables affecting yield, minimizing trial-and-error approaches . Catalytic systems such as Fe₂O₃@SiO₂/In₂O₃ (used in analogous heterocyclic syntheses) may enhance reaction efficiency by lowering activation barriers . Post-synthesis purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can improve purity.

Q. Which spectroscopic and chromatographic techniques are most robust for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the pyrrolidine-2,5-dione scaffold and substituent positions (e.g., phenyl and pyridinylsulfanyl groups). Look for carbonyl signals near 170-180 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns to verify structural integrity.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) resolves polar impurities .

Advanced Research Questions

Q. How can computational quantum chemistry resolve contradictions in proposed reaction mechanisms for this compound’s derivatives?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and compare energy barriers for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis can validate intermediates observed experimentally . Pair computational results with kinetic isotopic effects (KIEs) to confirm mechanistic hypotheses. Discrepancies between theoretical and experimental data may arise from solvent effects, which can be addressed using implicit solvation models (e.g., COSMO-RS) .

Q. What strategies address inconsistent biological activity data across studies (e.g., enzyme inhibition assays)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., assay pH, incubation time, cell line variability).

- Dose-Response Curves : Use Hill equation modeling to quantify IC₅₀ values under standardized conditions.

- Control Experiments : Test for off-target interactions (e.g., redox activity via DPPH assays) to rule out false positives .

Q. How can membrane separation technologies enhance the scalability of this compound’s synthesis?

- Methodological Answer : Integrate nanofiltration membranes (MWCO = 300-500 Da) to separate unreacted starting materials or byproducts during continuous flow synthesis. Membrane selectivity can reduce downstream purification steps, improving process efficiency. Computational fluid dynamics (CFD) simulations optimize reactor design by predicting flow distribution and residence time .

Data-Driven Research Questions

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate molecular descriptors (e.g., logP, H-bond donors) with biological endpoints.

- QSAR Modeling : Use Gaussian processes or random forest algorithms to predict activity for untested derivatives. Validate models with leave-one-out cross-validation .

Q. How can reactor design principles improve the sustainability of large-scale synthesis?

- Methodological Answer :

- Microreactor Systems : Enhance heat/mass transfer for exothermic reactions, reducing side products.

- Green Solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF to minimize environmental impact.

- Life Cycle Assessment (LCA) : Quantify energy/CO₂ footprint using software like SimaPro, prioritizing steps with high waste generation .

Contradiction Resolution in Experimental Data

Q. Why do catalytic efficiencies vary significantly between batch and flow reactors for this compound’s synthesis?

- Methodological Answer : Differences arise from mixing efficiency and residence time distribution . Use tracer experiments (e.g., pulse-input of a dye) to characterize flow dynamics. Computational modeling (e.g., COMSOL) identifies dead zones or channeling in batch reactors, guiding geometry modifications .

Tables for Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.